molecular formula C17H24BFO3 B7956441 5-tert-Butyl-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

5-tert-Butyl-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B7956441
M. Wt: 306.2 g/mol
InChI Key: VZTSWJGGPMAESN-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a tert-butyl group, a fluorine atom, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

The synthesis of 5-tert-Butyl-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzaldehyde core: This can be achieved through the formylation of a suitable aromatic precursor.

    Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, often using continuous flow reactors and other advanced techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

5-tert-Butyl-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in this process include the palladium catalyst and the base used in the reaction .

Comparison with Similar Compounds

Similar compounds to 5-tert-Butyl-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde include other boronic esters used in Suzuki–Miyaura coupling reactions, such as:

These comparisons highlight the unique combination of functional groups in this compound, which imparts specific reactivity and applications in organic synthesis.

Properties

IUPAC Name

5-tert-butyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BFO3/c1-15(2,3)12-8-11(10-20)14(19)13(9-12)18-21-16(4,5)17(6,7)22-18/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTSWJGGPMAESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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